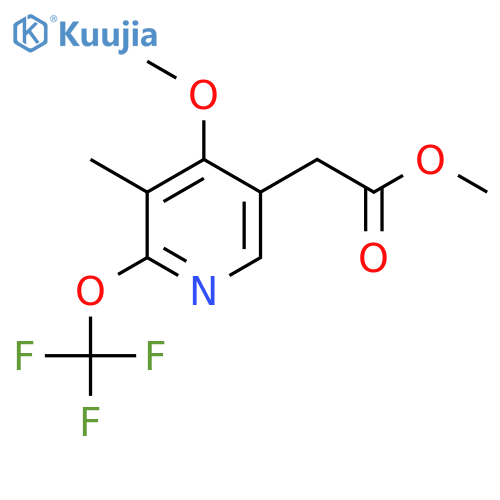Cas no 1806754-39-1 (Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate)

1806754-39-1 structure
商品名:Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1806754-39-1
MF:C11H12F3NO4
メガワット:279.212493896484
CID:4813638
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C11H12F3NO4/c1-6-9(18-3)7(4-8(16)17-2)5-15-10(6)19-11(12,13)14/h5H,4H2,1-3H3
- InChIKey: UFWIMEFBEVVKGZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=C(C(=CN=1)CC(=O)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 311
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087273-1g |
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate |
1806754-39-1 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
1806754-39-1 (Methyl 4-methoxy-3-methyl-2-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
